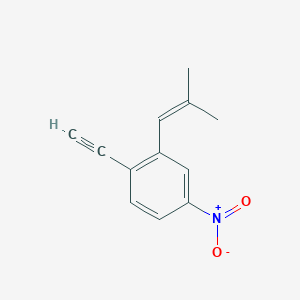
Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with ethynyl, methylpropenyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- typically involves multi-step organic reactions. One common approach is the alkylation of benzene derivatives followed by nitration. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
科学的研究の応用
Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Benzene, 1-ethenyl-2-methyl-
- Benzene, 1-methyl-2-(2-propenyl)-
- Benzene, (2-methyl-1-propenyl)-
Uniqueness
Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct chemical and physical properties
特性
CAS番号 |
819871-53-9 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
1-ethynyl-2-(2-methylprop-1-enyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H11NO2/c1-4-10-5-6-12(13(14)15)8-11(10)7-9(2)3/h1,5-8H,2-3H3 |
InChIキー |
OMXOWBYZXOWRTL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=C(C=CC(=C1)[N+](=O)[O-])C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
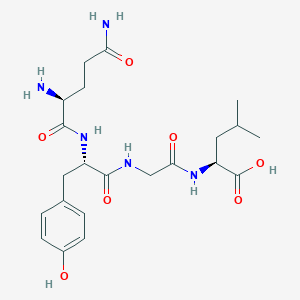
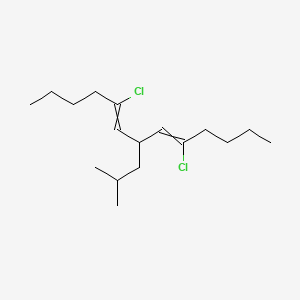
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
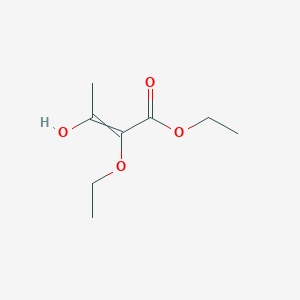
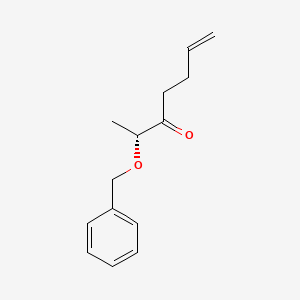
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
